3-(2,6-Difluoro-4-iodophenyl)morpholine
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Overview
Description
3-(2,6-Difluoro-4-iodophenyl)morpholine is a chemical compound with the molecular formula C10H10F2INO and a molecular weight of 325.097 g/mol. This compound is notable for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring, as well as a morpholine ring. These structural features contribute to its valuable properties, making it an essential constituent for scientific research in various fields.
Preparation Methods
The synthesis of 3-(2,6-Difluoro-4-iodophenyl)morpholine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general synthetic route includes the following steps:
Preparation of the Boronic Acid Derivative: The starting material, 2,6-difluoro-4-iodophenylboronic acid, is prepared through the reaction of 2,6-difluoro-4-iodophenyl halide with a boron reagent.
Coupling Reaction: The boronic acid derivative is then coupled with morpholine using a palladium catalyst under basic conditions to form this compound.
Chemical Reactions Analysis
3-(2,6-Difluoro-4-iodophenyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
3-(2,6-Difluoro-4-iodophenyl)morpholine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes due to its unique structural features.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-4-iodophenyl)morpholine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms in the compound allows it to form strong interactions with various biological molecules, leading to its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2,6-Difluoro-4-iodophenyl)morpholine can be compared with other similar compounds, such as:
3-(2,6-Difluorophenyl)morpholine: This compound lacks the iodine atom, which may result in different reactivity and properties.
3-(4-Iodophenyl)morpholine: This compound lacks the fluorine atoms, which may affect its interactions with biological molecules.
3-(2,6-Difluoro-4-chlorophenyl)morpholine: This compound has a chlorine atom instead of an iodine atom, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which contribute to its valuable properties and wide range of applications.
Properties
IUPAC Name |
3-(2,6-difluoro-4-iodophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO/c11-7-3-6(13)4-8(12)10(7)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQHOWINJPKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=C(C=C2F)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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